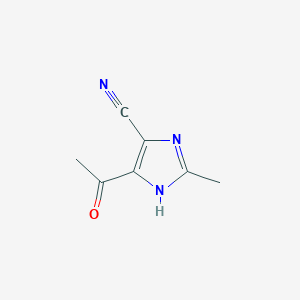

5-acetyl-2-methyl-1H-imidazole-4-carbonitrile

描述

属性

IUPAC Name |

5-acetyl-2-methyl-1H-imidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-4(11)7-6(3-8)9-5(2)10-7/h1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDWUXYSBCBLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-acetyl-2-methyl-1H-imidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8N4O

- IUPAC Name : this compound

This compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : The compound shows potential against various bacterial strains, indicating its utility in treating infections.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Cancer Cell Line Studies : Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.

- In Vivo Studies : Animal model experiments indicated that administration of this compound led to a significant reduction in tumor size, supporting its therapeutic potential in oncology.

科学研究应用

Antibacterial Activity

5-Acetyl-2-methyl-1H-imidazole-4-carbonitrile has shown promising antibacterial properties. Research has demonstrated its effectiveness against various bacterial strains, including those resistant to standard treatments. For instance, studies have reported that imidazole derivatives exhibit significant inhibition against Helicobacter pylori, a common cause of gastric ulcers .

Case Study:

A study conducted by Foroumadi et al. evaluated the antibacterial activity of several imidazole derivatives, including this compound. The compound was tested using the disk diffusion method, revealing notable inhibition zones against both metronidazole-sensitive and resistant strains of H. pylori.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 32 (sensitive), 27 (resistant) |

Anticancer Properties

The compound's structure allows it to interact with biological targets involved in cancer proliferation. Various studies have explored its potential as an anticancer agent.

Case Study:

Research by Roopashree et al. synthesized a series of imidazole derivatives and evaluated their antiproliferative activity against human cancer cell lines. The findings indicated that certain derivatives of this compound exhibited significant cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| C13 | HeLa | 25.3 |

| C4 | MCF-7 | 20.0 |

Fungicidal Activity

The compound has been investigated for its fungicidal properties, particularly in agricultural settings to combat crop diseases.

Case Study:

In a study assessing the efficacy of various imidazole derivatives as fungicides, this compound was found to inhibit fungal growth effectively against Fusarium species, which are known to affect crops significantly.

| Fungus Species | Concentration (ppm) | Inhibition (%) |

|---|---|---|

| Fusarium spp. | 100 | 75 |

Synthesis of Specialty Chemicals

This compound serves as a valuable building block in synthesizing complex molecules used in dyes and polymers.

Case Study:

A synthesis route utilizing this compound was developed to create novel dyes with enhanced stability and colorfastness. The resulting products showed improved performance compared to traditional dyes.

相似化合物的比较

Structural and Functional Group Comparisons

The following table highlights key structural analogs and their distinguishing features:

Electronic and Steric Effects

- 5-Acetyl-2-methyl-1H-imidazole-4-carbonitrile vs. 5-Amino analog: Replacing acetyl (-COCH₃) with amino (-NH₂) increases polarity and hydrogen-bonding capacity, favoring biological interactions . The acetyl group, however, enhances electrophilicity at position 5, making it susceptible to nucleophilic attacks.

- Positional isomerism (4-Methyl-2-CN vs. target): The target’s -CN at position 4 (vs.

Physicochemical Properties

- Melting points : While the target’s melting point is unreported, analogs like 4-Methyl-5-carbaldehyde (mp 165–166°C) suggest that crystalline stability is achievable in substituted imidazoles .

- Solubility: The methyl and cyano groups in the target likely confer moderate solubility in polar aprotic solvents (e.g., DMF), whereas amino-substituted analogs exhibit higher aqueous solubility.

准备方法

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles, including imidazole derivatives. This method offers advantages such as reduced reaction times, higher yields, and improved product purities.

Key Findings from Recent Research:

- Microwave-assisted protocols enable solvent-free or aqueous medium reactions, aligning with green chemistry principles.

- Typical microwave conditions involve power settings around 100–240 W and short irradiation times (minutes instead of hours).

- For example, microwave-assisted multicomponent reactions have been successfully used to synthesize substituted pyrroles and imidazoles with nitrile functionalities, which are structurally related to 5-acetyl-2-methyl-1H-imidazole-4-carbonitrile.

- These methods often use a combination of aldehydes, amines, and nitrile-containing reagents under acidic catalysis to form the heterocyclic core in a one-pot manner.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis of such heterocyclic compounds is optimized for scalability, reproducibility, and purity.

- Continuous Flow Processes: These are employed to maintain consistent reaction conditions, improve heat and mass transfer, and enable safer handling of reactive intermediates.

- Purification Techniques: Crystallization and chromatographic methods are standard to isolate the target compound with high purity.

- Catalyst and Solvent Recycling: To enhance sustainability, catalysts and solvents are often recycled or replaced with greener alternatives.

Comparative Table of Preparation Methods

| Preparation Method | Key Features | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Acetylation + Oxidation | Stepwise introduction of acetyl and carboxylic/nitrile groups | Use of acetic anhydride, oxidants, acid catalysts; moderate heating | Well-established; high selectivity | Longer reaction times; multiple steps |

| Microwave-Assisted Multicomponent Synthesis | One-pot formation of imidazole ring with substituents | Microwave irradiation (100–240 W), acidic catalysis, short time | Rapid, high yields, greener process | Requires specialized equipment |

| Continuous Flow Industrial Synthesis | Automated, scalable process with controlled parameters | Continuous reactors, optimized temperature and pressure | High reproducibility, scalable | High initial setup cost |

Detailed Research Findings

- A common synthetic route involves reacting 2-methylimidazole with acetic anhydride to install the acetyl group, followed by oxidation or substitution to introduce the carbonitrile moiety at the 4-position.

- Microwave-assisted synthesis has been demonstrated to efficiently produce nitrogen heterocycles related to this compound with significantly reduced reaction times and improved yields, using catalysts like Bi(OTf)3 and acid promoters such as p-TsOH in solvents like acetonitrile or under solvent-free conditions.

- The reaction mechanisms often proceed via carbocation or nitrilium ion intermediates, facilitating cyclization and functional group incorporation.

- Industrial methods focus on continuous flow reactors to maintain consistent quality and enable large-scale production, with purification by crystallization or chromatography to achieve high purity suitable for pharmaceutical or material science applications.

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 5-acetyl-2-methyl-1H-imidazole-4-carbonitrile and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions involving acetylated intermediates and nitrile-containing precursors. For example, refluxing with acetic acid and sodium acetate (as a catalyst) is a standard approach for analogous imidazole derivatives . Derivatives may involve functionalization of the acetyl group using hydrazides or esterification, as seen in the synthesis of thiophene-based analogs . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. How can the purity and identity of this compound be verified experimentally?

- Methodological Answer : Purity is assessed using melting point analysis (compare with literature values, e.g., mp 165–166°C for structurally similar imidazoles ). Identity confirmation requires spectroscopic techniques:

- NMR : Analyze proton environments (e.g., acetyl CH₃, nitrile C≡N).

- HPLC : Use reverse-phase columns with UV detection (≥98% purity threshold) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., exact mass for C₇H₇N₃O).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow protocols for nitrile-containing compounds:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid prolonged skin contact; store in airtight containers away from moisture.

- Dispose via regulated chemical waste systems, adhering to local guidelines .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is optimal. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data and generate Olex2-compatible CIF files . For visualization, ORTEP-III (with GUI) can render thermal ellipsoids and bond geometries, aiding in validating torsion angles and hydrogen-bonding networks . High-resolution data (≤1.0 Å) improves accuracy for nitrile and acetyl group positioning.

Q. How can researchers resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H/¹³C) with DFT-calculated chemical shifts.

- X-ray vs. Spectroscopy : If crystal structures conflict with solution-state data (e.g., tautomerism), use variable-temperature NMR or IR to probe dynamic behavior.

- Statistical Tools : Employ SHELXL’s R-factor analysis to assess crystallographic model reliability .

Q. What experimental strategies probe the reactivity of acetyl and nitrile groups in this compound?

- Methodological Answer :

- Acetyl Group : Perform nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazines to form hydrazones) . Monitor via FTIR for carbonyl (C=O) stretch changes.

- Nitrile Group : Explore reduction to amines (using LiAlH₄) or hydrolysis to carboxylic acids (acidic/alkaline conditions). Use LC-MS to track reaction progress.

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。